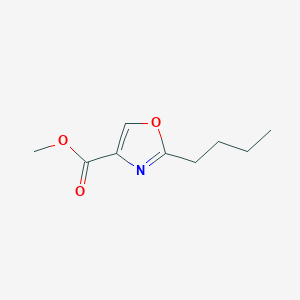

Methyl 2-butyloxazole-4-carboxylate

Descripción

Methyl 2-butyloxazole-4-carboxylate (CAS 140381-01-7) is a heterocyclic organic compound featuring an oxazole ring substituted with a butyl group at position 2 and a methyl ester group at position 2. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and agrochemical research. Key experimental properties include:

Propiedades

IUPAC Name |

methyl 2-butyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-4-5-8-10-7(6-13-8)9(11)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJMVIBNWHBKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-butil-4-carboxilato de metilo oxazol típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común es la reacción de 2-amino-2-metil-1-propanol con oxalato de dietilo, seguido de ciclización para formar el anillo de oxazol. Las condiciones de reacción a menudo requieren una base como el etóxido de sodio y calentamiento para facilitar el proceso de ciclización .

Métodos de producción industrial

La producción industrial del 2-butil-4-carboxilato de metilo oxazol puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, el uso de catalizadores y solventes que son ambientalmente amigables y rentables es crucial para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-butil-4-carboxilato de metilo oxazol puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados del ácido oxazol-4-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el anillo de oxazol en heterociclos más saturados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos bajo diversas condiciones.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos oxazol-4-carboxílicos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de oxazol sustituidos .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 2-butyloxazole-4-carboxylate has shown promise as a scaffold for developing new antimicrobial agents. Research indicates that derivatives of oxazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. The oxazole ring is known for its ability to interact with biological targets, making it a suitable candidate for drug development.

Case Study: Antitubercular Agents

In a study focusing on the modification of existing antibiotics, methyl 2-butyloxazole-4-carboxylate derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MICs), suggesting their potential as effective antitubercular agents. For instance, a derivative showed an MIC of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

Materials Science

Polymer Synthesis

Methyl 2-butyloxazole-4-carboxylate can be utilized in polymer chemistry as a monomer for synthesizing functional polymers. Its unique structure allows for the incorporation of specific functional groups that can enhance the properties of the resulting polymers.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Thermoplastic | Methyl 2-butyloxazole-4-carboxylate | High thermal stability |

| Biodegradable Polymer | Methyl 2-butyloxazole-4-carboxylate | Enhanced biodegradability |

Agricultural Chemistry

Pesticide Development

Research has demonstrated that methyl 2-butyloxazole-4-carboxylate derivatives possess insecticidal properties. These compounds can be designed to target specific pests while minimizing environmental impact.

Case Study: Insecticidal Efficacy

A study evaluated the efficacy of methyl 2-butyloxazole-4-carboxylate-based pesticides against common agricultural pests. Results showed a significant reduction in pest populations, indicating its potential as a viable alternative to conventional pesticides.

Mecanismo De Acción

El mecanismo de acción del 2-butil-4-carboxilato de metilo oxazol implica su interacción con dianas moleculares específicas. En sistemas biológicos, puede unirse a enzimas y receptores, alterando su actividad. Las vías y dianas exactas dependen de la aplicación específica y los grupos funcionales presentes en el compuesto .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Oxazole-Based Methyl Esters

Methyl 2-Chlorooxazole-4-Carboxylate (CAS 934236-35-8)

- Substituent : Chloro group at position 2 (vs. butyl in the target compound).

- Key Differences: Reactivity: The chloro substituent is strongly electron-withdrawing, increasing electrophilicity at the oxazole ring compared to the electron-donating butyl group. This makes the chloro derivative more reactive in nucleophilic substitution reactions . Applications: Chloro-substituted oxazoles are often intermediates in synthesizing antimicrobial agents, whereas butyl-substituted analogs may prioritize lipophilicity for membrane permeability in drug candidates .

Non-Oxazole Methyl Esters

Methyl Palmitate (Methyl Hexadecanoate)

- Structure : A straight-chain aliphatic ester without heterocyclic rings.

- Key Differences :

- Boiling Point : ~215–220°C (lower than the target compound despite higher molecular weight), attributed to weaker intermolecular forces in aliphatic chains versus aromatic oxazole rings .

- Applications : Primarily used in biofuels and lubricants due to its hydrophobicity, contrasting with oxazole derivatives’ roles in bioactive molecule synthesis .

- Boiling Point : ~215–220°C (lower than the target compound despite higher molecular weight), attributed to weaker intermolecular forces in aliphatic chains versus aromatic oxazole rings .

Torulosic Acid Methyl Ester (CAS N/A)

- Structure : A diterpene-derived methyl ester with a complex bicyclic framework.

- Key Differences :

- Density and Solubility : Higher molecular complexity likely increases density (>1.2 g/cm³) but reduces water solubility compared to the oxazole analog.

- Applications : Found in plant resins (e.g., Austrocedrus chilensis), with roles in ecological defense mechanisms, unlike synthetic oxazole derivatives .

Data Table: Comparative Physicochemical Properties

*Estimated based on structural analogs.

Actividad Biológica

Methyl 2-butyloxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Methyl 2-butyloxazole-4-carboxylate has the molecular formula and a molecular weight of approximately 183.21 g/mol. The structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen.

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including methyl 2-butyloxazole-4-carboxylate, exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Methyl 2-butyloxazole-4-carboxylate | Staphylococcus aureus | 20 |

| Methyl 2-butyloxazole-4-carboxylate | Escherichia coli | 15 |

Antitumor Activity

Methyl 2-butyloxazole-4-carboxylate has also been investigated for its antitumor potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma). The compound's mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Caspase activation |

| HCT116 | 6.5 | Apoptotic pathway modulation |

Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various oxazole derivatives, including methyl 2-butyloxazole-4-carboxylate. It was found to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Study on Antitumor Effects

In another study focusing on the antitumor effects of methyl 2-butyloxazole-4-carboxylate, researchers treated A549 and HCT116 cell lines with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that methyl 2-butyloxazole-4-carboxylate could be further explored as a therapeutic agent in cancer treatment .

Q & A

Q. What spectroscopic techniques are recommended for characterizing Methyl 2-butyloxazole-4-carboxylate?

- Methodological Answer : For structural elucidation, employ Nuclear Magnetic Resonance (NMR) to analyze proton and carbon environments, focusing on oxazole ring protons (δ 8.0–8.5 ppm) and ester carbonyl signals (δ 160–170 ppm). Infrared Spectroscopy (IR) can confirm ester (C=O stretch ~1720 cm⁻¹) and oxazole ring (C=N stretch ~1650 cm⁻¹) functional groups. For definitive confirmation, single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL (SHELX system) for refinement and ORTEP-III for visualization to resolve bond lengths, angles, and torsional parameters .

Q. How can researchers determine the crystal structure of Methyl 2-butyloxazole-4-carboxylate?

- Methodological Answer : After crystallization, collect diffraction data using a synchrotron or laboratory X-ray source. Process data with SHELX programs (e.g., SHELXL for refinement), ensuring proper handling of twinning or disorder. Validate the structure using Mercury CSD 2.0 to compare packing motifs with similar oxazole derivatives in the Cambridge Structural Database (CSD). ORTEP-3 can generate publication-quality thermal ellipsoid plots .

Q. What synthetic routes are commonly used to prepare Methyl 2-butyloxazole-4-carboxylate?

- Methodological Answer : A two-step approach is typical: (i) Oxazole ring formation via Hantzsch synthesis, reacting a β-ketoester with a nitrile under acidic conditions. (ii) Esterification of the carboxylic acid intermediate using methanol and a catalyst (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., DMF for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray data and computational conformational models for Methyl 2-butyloxazole-4-carboxylate?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict molecular geometry. Compare computational results with SCXRD data using puckering coordinates (e.g., Cremer-Pople parameters) to quantify ring non-planarity. If deviations exceed 0.1 Å in bond lengths, re-examine refinement constraints in SHELXL or consider solvent effects in DFT simulations .

Q. How to design experiments to study the reactivity of Methyl 2-butyloxazole-4-carboxylate under nucleophilic conditions?

- Methodological Answer : Conduct kinetic studies by varying nucleophile concentration (e.g., Grignard reagents) in anhydrous THF at controlled temperatures. Use in-situ UV-Vis spectroscopy to track ester carbonyl reactivity. For regioselectivity analysis, employ LC-MS to identify intermediates. Computational modeling (e.g., Fukui indices) can predict electrophilic hotspots on the oxazole ring .

Q. What strategies optimize the analysis of intermolecular interactions in Methyl 2-butyloxazole-4-carboxylate crystal packing?

- Methodological Answer : Use Mercury CSD ’s Materials Module to identify π-π stacking (oxazole rings) and hydrogen-bonding networks (ester carbonyl to alkyl groups). Calculate interaction energies with PIXEL or Hirshfeld surface analysis . Compare packing similarity metrics against CSD entries (e.g., refcode XOZCAR01) to classify polymorphism risks .

Q. How to address low reproducibility in the synthesis of Methyl 2-butyloxazole-4-carboxylate derivatives?

- Methodological Answer : Perform Design of Experiments (DoE) to isolate critical variables (e.g., reaction temperature, catalyst loading). Use high-throughput screening (HTS) robots to test 96-well plate conditions. Characterize byproducts via GC-MS and adjust protecting groups (e.g., tert-butyl esters) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.